molecular formula C15H13NOS B1626328 3-(4-methoxyphenyl)-2H-1,4-benzothiazine CAS No. 76148-93-1

3-(4-methoxyphenyl)-2H-1,4-benzothiazine

Cat. No.: B1626328
CAS No.: 76148-93-1
M. Wt: 255.3 g/mol
InChI Key: LKAHIFRKFWYUFW-UHFFFAOYSA-N
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Description

Compounds with a methoxyphenyl group are often found in various chemical and biological contexts . They can be part of larger molecules, serving different roles depending on their chemical environment. For example, 3-(4-methoxyphenyl)propionic acid is a natural product found in several organisms .


Synthesis Analysis

The synthesis of methoxyphenyl-containing compounds can vary widely depending on the specific compound . For instance, a novel nanocomposite consisting of 3-(4-methoxyphenyl)propionic acid and magnesium layered hydroxide was synthesized for controlled-release formulation .


Molecular Structure Analysis

The molecular structure of methoxyphenyl compounds can be analyzed using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Chemical Reactions Analysis

The chemical reactions involving methoxyphenyl compounds can be complex and varied. For example, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl compounds can be analyzed using various techniques. For example, DFT studies can be used for conformational analysis, molecular structure, and properties of para-, meta- and ortho 4-methoxyphenyl piperazine isomers .

Scientific Research Applications

Calcium Channel Antagonism

One of the primary applications of benzothiazine derivatives, including compounds related to 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, is their role as calcium channel antagonists. Fujita et al. (1990) studied a series of benzothiazines, examining their Ca2+ antagonistic activities. These compounds, including a key compound closely related to this compound, showed promising results in this domain (Fujita et al., 1990).

Anticancer Properties

Benzothiazines have been explored for their potential in anticancer treatments. Niewiadomy et al. (2011) synthesized new compounds of the benzothiazine class and tested them for antiproliferative activity. This research suggests the potential of benzothiazine derivatives in the field of oncology (Niewiadomy et al., 2011).

Allelochemicals in Agriculture

Compounds with a benzothiazine structure, similar to this compound, have been studied for their agronomic utility. Macias et al. (2006) reviewed the synthesis of these compounds and explored their phytotoxic and antimicrobial properties, highlighting their potential use in agriculture (Macias et al., 2006).

Antimicrobial and Antioxidant Activities

Rangaswamy et al. (2017) synthesized a new class of benzothiazine derivatives and evaluated their antimicrobial and antioxidant activities. This research adds to the versatility of benzothiazines in pharmacological applications (Rangaswamy et al., 2017).

Antiviral Potential

Research into benzothiazines has also extended into the realm of antiviral drugs. Mizuhara et al. (2012) investigated benzothiazin-6-imine derivatives for their effectiveness against HIV-1 and HIV-2, showing promising results in the development of new antiretroviral agents (Mizuhara et al., 2012).

Anticonvulsant Activity

Benzothiazines have also been examined for their anticonvulsant properties. Zhang et al. (2010) synthesized a series of benzothiazine derivatives and evaluated their anticonvulsant activity, suggesting potential use in treating seizures (Zhang et al., 2010).

Safety and Hazards

The safety and hazards associated with methoxyphenyl compounds can vary widely depending on the specific compound. For example, the safety data sheet for 4-Methoxybenzyl alcohol indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

Research into methoxyphenyl compounds is ongoing, with potential applications in various fields such as medicine, material science, and organic chemistry . For example, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential cytotoxic activity against breast cancer .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAHIFRKFWYUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507139
Record name 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76148-93-1
Record name 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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